molecular formula C19H18FNO4S3 B2839535 N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide CAS No. 896346-80-8

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide

Cat. No. B2839535
CAS RN: 896346-80-8
M. Wt: 439.53
InChI Key: TYTNKKMQDGZUTL-UHFFFAOYSA-N
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Description

N-[2-[(4-fluorophenyl)sulfonyl]-2-(2-thienyl)ethyl]-4-methylbenzenesulfonamide, commonly known as FTY720 or fingolimod, is a synthetic drug used for the treatment of multiple sclerosis (MS). It was first synthesized in 1992 by researchers at the pharmaceutical company, Novartis. FTY720 is a sphingosine 1-phosphate receptor modulator that works by preventing the migration of lymphocytes from lymph nodes to the central nervous system, which is a key mechanism in the development of MS.

Scientific Research Applications

Synthesis and Chemical Properties

Researchers have developed methods for the synthesis and modification of sulfonamide derivatives to explore their chemical properties and potential applications. For instance, a study by Zhang et al. (2016) introduced a short-route, one-pot synthesis for sulfoxides, important functional molecules, using thiols with alkenes or alkynes under mild, metal-free conditions. This approach highlights the versatility of sulfonamide derivatives in chemical synthesis processes (Zhang et al., 2016).

Anticancer and Radiosensitizing Properties

A notable area of research is the exploration of sulfonamide derivatives as anticancer and radiosensitizing agents. Ghorab et al. (2015) synthesized novel sulfonamide derivatives and evaluated their in-vitro anticancer activity, showing promising results against the human tumor liver cell line HEPG-2. This study underscores the potential of sulfonamide derivatives in cancer treatment (Ghorab et al., 2015).

Crystal Structure Analysis

Investigations into the crystal structures of sulfonamide derivatives provide insights into their molecular interactions and potential applications. Suchetan et al. (2016) analyzed the crystal structures of three closely related sulfonamides, revealing complex intermolecular interactions and potential for further chemical manipulation (Suchetan et al., 2016).

Drug Discovery and Development

Sulfonamide derivatives have been investigated for their potential as drug candidates. Research by Hashimoto et al. (2002) on sulfonamide derivatives as selective cyclooxygenase-2 (COX-2) inhibitors illustrates the compound's relevance in developing new therapeutic agents, particularly for inflammatory conditions and pain management (Hashimoto et al., 2002).

properties

IUPAC Name

N-[2-(4-fluorophenyl)sulfonyl-2-thiophen-2-ylethyl]-4-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FNO4S3/c1-14-4-8-17(9-5-14)28(24,25)21-13-19(18-3-2-12-26-18)27(22,23)16-10-6-15(20)7-11-16/h2-12,19,21H,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYTNKKMQDGZUTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NCC(C2=CC=CS2)S(=O)(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FNO4S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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